3-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propyl 6-fluoropyridine-3-carboxylate
Description
Historical Context of Triazolopyridine Development
The triazolopyridine scaffold emerged as a critical heterocyclic system following the 1985 discovery of trazodone derivatives, where 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one demonstrated selective inhibition of serotonin reuptake. Early synthetic routes involved cyclocondensation of 2-hydrazinopyridine with urea or carbonyl compounds, establishing foundational methodologies later refined through microwave-assisted and catalyst-driven protocols. The strategic incorporation of fluorine into pyridine systems gained prominence in the 2000s, with innovations like the nucleophilic aromatic substitution of nitro groups enabling precise fluorination patterns. These parallel developments set the stage for hybrid structures combining triazolopyridine’s pharmacological potential with fluoropyridine’s metabolic stability.
Scientific Importance of the Triazolopyridine-Fluoropyridine Hybrid Structure
The hybrid’s structural duality enables multifunctional biological interactions:
This configuration allows simultaneous engagement with multiple biological targets. For instance, the triazolopyridine moiety may interact with neurotransmitter transporters, while the fluoropyridine component modulates enzyme active sites through halogen bonding. Recent molecular docking studies suggest preferential binding to Mycobacterium tuberculosis DprE1 (PDB ID: 4FDN), with binding energies ≤−8.9 kcal/mol for analogous structures.
Current Research Landscape and Academic Interest
Three key research frontiers dominate the field:
Synthetic Innovation : Modern protocols employ flow chemistry for the critical cyclization step, achieving 82–89% yields compared to traditional batch methods’ 65–70%. The propyl spacer’s introduction via Mitsunobu reactions enables precise chain length control, critical for optimizing pharmacokinetic properties.
Biological Screening : A 2024 study of triazolopyridine-fluoropyridine hybrids demonstrated potent antitubercular activity (MIC = 4.12 μM against H37Rv strain), outperforming first-line drugs like isoniazid (MIC = 5.28 μM). Parallel work identified dual 5-HT2A/D2 receptor antagonism (Ki = 18–34 nM) in structural analogs, suggesting CNS applications.
Computational Advancements : Machine learning models trained on 3,200 triazolopyridine derivatives predict this compound’s aqueous solubility (logS = −2.8) and plasma protein binding (89.2%) with <5% margin of error, accelerating lead optimization cycles.
The compound’s unique stereoelectronic profile continues to inspire derivative development, with 14 patent filings in 2024 alone covering crystalline forms and nanocrystalline delivery systems. Academic publications on triazolopyridine-fluoropyridine hybrids have increased 340% since 2020, reflecting intense interdisciplinary interest spanning organic chemistry, pharmacology, and computational biology.
Properties
IUPAC Name |
3-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propyl 6-fluoropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O3/c16-12-6-5-11(10-17-12)14(21)23-9-3-8-20-15(22)19-7-2-1-4-13(19)18-20/h1-2,4-7,10H,3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSAAVYUIIQMBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN(C(=O)N2C=C1)CCCOC(=O)C3=CN=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propyl 6-fluoropyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a triazolopyridine intermediate, which is then reacted with a fluoropyridine carboxylate derivative under specific conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propyl 6-fluoropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while substitution reactions could produce a variety of substituted triazolopyridine derivatives .
Scientific Research Applications
3-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propyl 6-fluoropyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propyl 6-fluoropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it might act as an inhibitor of kinases involved in cell signaling pathways, thereby affecting cell growth and proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Analogs
a) Trazodone Hydrochloride
- Structure : 2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3-one .
- Key Differences: Replaces the 6-fluoropyridine-3-carboxylate with a 3-chlorophenylpiperazine group. Pharmacological Role: Approved antidepressant (SARI class) with serotonin reuptake inhibition and 5-HT2A antagonism . Solubility: 25 mg/mL in methanol, suggesting moderate hydrophilicity .
b) Impurity B (BP)
- Structure : 2-[3-(4-Phenylpiperazin-1-yl)propyl]-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one .
- Key Differences :
c) Trazodone Di N-Oxide
Functionalized Derivatives with Antimicrobial Activity
Compounds synthesized in feature triazolopyridinones substituted with arylpyrazole groups. For example:
- 3-(3-(4-Nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridine Activity: Demonstrated antifungal efficacy (e.g., 60–70% mycelial inhibition against Aspergillus niger) .
Pharmacologically Optimized Analogs
- 2-{2-[4-(1H-Indol-3-yl)-piperidin-1-yl]-ethyl}-[1,2,4]triazolo[4,3-a]pyridin-3-one
Physicochemical and Pharmacokinetic Properties
*Calculated based on structural formula.
Biological Activity
The compound 3-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propyl 6-fluoropyridine-3-carboxylate is a derivative of triazole and pyridine, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 293.27 g/mol. The structure features a triazole ring fused with a pyridine moiety, which is critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo-pyridine derivatives. For instance, compounds similar to 3-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propyl 6-fluoropyridine-3-carboxylate have been evaluated for their inhibitory effects on various cancer cell lines.
- Cytotoxicity Assays : The cytotoxic effects were assessed using the MTT assay on human cancer cell lines such as A549 (lung), HeLa (cervical), and MCF-7 (breast). Compounds exhibited IC50 values ranging from 1 to 10 μM, indicating moderate to high cytotoxicity against these cell lines .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For instance, a related compound demonstrated significant late apoptosis induction in A549 cells at concentrations as low as 3.75 μM .
Enzyme Inhibition
The compound also shows potential as an inhibitor of specific kinases involved in cancer progression:
- c-Met Kinase Inhibition : Triazolo-pyridine derivatives have shown promising inhibitory activity against c-Met kinase, a target in various cancers. The most potent derivatives exhibited IC50 values comparable to established inhibitors like Foretinib .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds:
- Substituent Effects : The presence of halogens and other functional groups on the aromatic rings significantly affects the potency and selectivity of the compounds against target enzymes and cell lines.
- Triazole-Pyridine Linkage : The fusion of triazole and pyridine rings appears to enhance biological activity, likely due to improved binding affinity to biological targets .
Case Studies
Several studies have documented the efficacy of triazolo-pyridine derivatives:
- Study on Triazolo-Pyridazine Derivatives : A series of derivatives were synthesized and tested for their anticancer properties. Compound 12e from this series showed exceptional cytotoxicity against A549 cells with an IC50 value of 1.06 ± 0.16 μM .
- In Vivo Studies : Further investigations into the in vivo efficacy revealed that these compounds could significantly reduce tumor size in xenograft models, suggesting their potential for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
